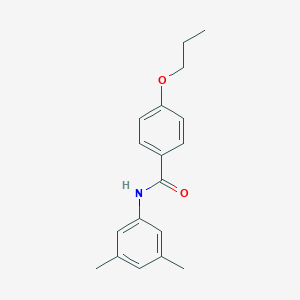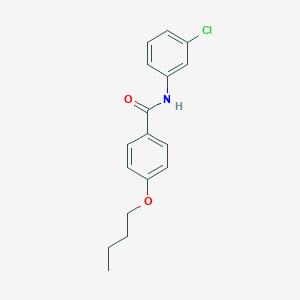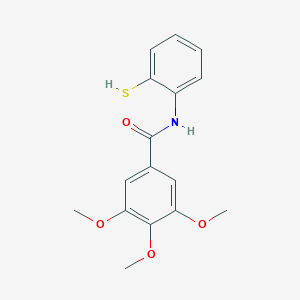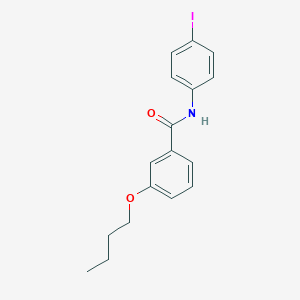![molecular formula C21H23N3O3S B399697 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea CAS No. 575470-04-1](/img/structure/B399697.png)
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a piperidine ring, a benzodioxine moiety, and a carbamothioyl group
准备方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxine ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.
Introduction of the piperidine ring: This step involves the reaction of a piperidine derivative with a phenyl group, often facilitated by a coupling reagent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound in the development of new drugs, particularly for its activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies investigating the inhibition of enzymes like CTP synthetase PyrG, which is essential for the growth of certain bacteria.
Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea involves the inhibition of specific enzymes. For example, it has been shown to inhibit CTP synthetase PyrG, an enzyme crucial for the synthesis of cytidine triphosphate (CTP) in bacteria . This inhibition disrupts the bacterial nucleotide synthesis pathway, leading to the death of the bacteria.
相似化合物的比较
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea can be compared with other similar compounds, such as:
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide: This compound also shows activity against Mycobacterium tuberculosis and shares some structural similarities.
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide: Another compound with a piperidine ring and carbamothioyl group, which exhibits similar biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity.
属性
CAS 编号 |
575470-04-1 |
|---|---|
分子式 |
C21H23N3O3S |
分子量 |
397.5g/mol |
IUPAC 名称 |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c25-20(15-4-9-18-19(14-15)27-13-12-26-18)23-21(28)22-16-5-7-17(8-6-16)24-10-2-1-3-11-24/h4-9,14H,1-3,10-13H2,(H2,22,23,25,28) |
InChI 键 |
FOBPIYMSXDFDAQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-({[(3,5-dibromo-2-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B399622.png)
![2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B399623.png)
![2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B399624.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B399625.png)

![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B399627.png)
![N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B399630.png)

![N-[(4-iodo-2-methylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B399633.png)
![4-(propan-2-yloxy)-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B399635.png)

